molecular formula C11H8BrNO B2424337 5-Bromo-1-phenylpyridin-2(1H)-one CAS No. 876343-52-1

5-Bromo-1-phenylpyridin-2(1H)-one

Cat. No.: B2424337
CAS No.: 876343-52-1
M. Wt: 250.095
InChI Key: QXSGXCNUXQUIOP-UHFFFAOYSA-N
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Description

5-Bromo-1-phenylpyridin-2(1H)-one: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the fifth position of a pyridin-2(1H)-one ring, with a phenyl group attached to the first position

Scientific Research Applications

5-Bromo-1-phenylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its use in the development of organic electronic materials and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-phenylpyridin-2(1H)-one can be achieved through several methods:

    Bromination of 1-phenylpyridin-2(1H)-one: This method involves the bromination of 1-phenylpyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Suzuki Coupling Reaction: Another approach involves the Suzuki coupling reaction between 5-bromo-2-chloropyridine and phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the compound, such as pyridine N-oxides.

    Reduction Products: Dehalogenated products or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-Bromo-1-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-phenylpyridin-2(1H)-one
  • 5-Iodo-1-phenylpyridin-2(1H)-one
  • 5-Fluoro-1-phenylpyridin-2(1H)-one

Uniqueness

5-Bromo-1-phenylpyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

5-bromo-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGXCNUXQUIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a one-neck round-bottom flask were added 5-bromo-1H-pyridin-2-one (696 mg, 4.00 mmol), phenylboronic acid (975 mg, 8.00 mmol), cupric acetate (1450 mg, 8.00 mmol), triethylamine (1120 μl, 8.00 mmol), pyridine (647 μl, 8.00 mmol), 4 Å molecular sieves (1056 mg) and methylene chloride (24 ml). The flask was loosely capped and the above mixture was stirred at rt in the atmosphere of air for 20 h. The mixture was filtered through a celite pad, washed with CH2Cl2. After concentration in vacuo, a green oil (2100 mg) was obtained, which was then purified by chromatography on silica gel (64 g) eluting with 1000 ml 20%, 2000 ml 40% and 1000 ml 50% EtOAc/hexane to obtain the title compound as a light-yellow wax-like material. 1H NMR (CDCl3, 400 MHz): δ=5.59 (d, 1H, J=9.6 Hz), 7.35-7.38 (m, 2H), 7.41-7.46 (m, 2H), 7.49-7.52 (m, 3H). MS(ES+): m/z 250.06/252.02 (100/97) [MH+]. HPLC: tR=2.71 min (ZQ2000, polar—5 min).
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696 mg
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975 mg
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cupric acetate
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1450 mg
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647 μL
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24 mL
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